3-Amino-5-bromo-4-methoxybenzoic acid 3-Amino-5-bromo-4-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 954818-70-3
VCID: VC4443754
InChI: InChI=1S/C8H8BrNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
SMILES: COC1=C(C=C(C=C1Br)C(=O)O)N
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06

3-Amino-5-bromo-4-methoxybenzoic acid

CAS No.: 954818-70-3

Cat. No.: VC4443754

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06

* For research use only. Not for human or veterinary use.

3-Amino-5-bromo-4-methoxybenzoic acid - 954818-70-3

Specification

CAS No. 954818-70-3
Molecular Formula C8H8BrNO3
Molecular Weight 246.06
IUPAC Name 3-amino-5-bromo-4-methoxybenzoic acid
Standard InChI InChI=1S/C8H8BrNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key RSTUHZJDZANQID-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1Br)C(=O)O)N

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 3-amino-5-bromo-4-methoxybenzoic acid is C₈H₆BrNO₄, derived from benzoic acid (C₇H₆O₂) through the addition of functional groups. Key structural features include:

  • Amino group (-NH₂) at position 3: Enhances nucleophilicity and participation in hydrogen bonding.

  • Bromo group (-Br) at position 5: Introduces steric bulk and electrophilic reactivity.

  • Methoxy group (-OCH₃) at position 4: Acts as an electron-donating group, directing electrophilic substitution reactions.

  • Carboxylic acid (-COOH): Facilitates salt formation and coordination chemistry.

The interplay of these groups creates a polarized aromatic system, with the methoxy group directing further substitution to the ortho and para positions relative to itself. The bromine atom’s electronegativity further stabilizes intermediates in synthetic reactions .

Synthetic Pathways and Optimization

Nitration and Reduction for Amino Group Installation

The brominated intermediate undergoes nitration at position 3 using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Subsequent reduction of the nitro (-NO₂) group to an amino (-NH₂) group is achieved via catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) .

Critical parameters:

Oxidation of Aldehyde Intermediates

An alternative route involves oxidizing a substituted benzaldehyde to the corresponding carboxylic acid. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde is oxidized to 2-bromo-5-hydroxy-4-methoxybenzoic acid using sodium chlorite (NaClO₂) and sulfamic acid (NH₂SO₃H) in a water/acetone system . Adapting this method for 3-amino substitution could involve protecting the amino group during oxidation.

Optimized oxidation conditions:

  • Reagents: NaClO₂ (1.5 equiv), NH₂SO₃H (1.2 equiv)

  • Solvent: Acetone/water (4:1 v/v)

  • Temperature: −10–20°C

  • Yield: 89% .

Comparative Analysis of Related Compounds

The biological and chemical profiles of 3-amino-5-bromo-4-methoxybenzoic acid can be inferred from structurally similar molecules:

Compound NameMolecular FormulaKey Functional GroupsReported Activities
3-Amino-5-bromobenzoic acid C₇H₆BrNO₂-NH₂, -Br, -COOHAntimicrobial (hypothetical)
2-Bromo-5-hydroxy-4-methoxybenzoic acid C₈H₇BrO₄-Br, -OH, -OCH₃, -COOHSynthetic intermediate
4-Amino-3-bromo-5-methoxybenzoic acidC₈H₇BrNO₄-NH₂, -Br, -OCH₃, -COOHAnticancer (hypothetical)

Key observations:

  • Amino group presence: Correlates with enhanced biological activity (e.g., antimicrobial effects) .

  • Methoxy group position: Influences regioselectivity in further substitutions .

Challenges and Future Perspectives

  • Stereoelectronic Effects: The methoxy group’s electron-donating nature may hinder electrophilic substitutions at certain positions, necessitating protective strategies.

  • Solubility Limitations: The compound’s poor aqueous solubility could impede biological testing, prompting derivatization (e.g., ester or amide formation).

  • Scalability: Industrial-scale synthesis requires optimizing bromination and reduction steps to minimize waste and improve yields .

Future research should prioritize:

  • Structure-activity relationship (SAR) studies to elucidate the impact of substituent positions.

  • Green chemistry approaches for bromination and oxidation steps, such as using ionic liquids or microwave-assisted synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator